molecular formula C8H12N2 B123535 4,5,6-Trimethylpyridin-2-amine CAS No. 142908-13-2

4,5,6-Trimethylpyridin-2-amine

Cat. No. B123535
CAS RN: 142908-13-2
M. Wt: 136.19 g/mol
InChI Key: HJKIKWIKFLGJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trimethylpyridin-2-amine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMPA and has been used in various studies to investigate its mechanism of action and physiological effects.

Scientific Research Applications

TMPA has been used in various scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In studies on the nervous system, TMPA has been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular studies, TMPA has been found to have potential anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis. In cancer studies, TMPA has been found to have potential anti-cancer effects and may be useful in the development of new cancer treatments.

Mechanism of Action

The mechanism of action of TMPA is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. TMPA may also have anti-inflammatory effects and may inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TMPA has been found to have a variety of biochemical and physiological effects. In studies on the nervous system, TMPA has been found to protect against neuronal damage and to improve cognitive function. In cardiovascular studies, TMPA has been found to reduce inflammation and to improve vascular function. In cancer studies, TMPA has been found to inhibit cancer cell proliferation and to induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using TMPA in lab experiments is that it is relatively easy to synthesize and can be produced in high quantities. Another advantage is that it has a relatively low toxicity profile and is generally well-tolerated in animal studies. One limitation of using TMPA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Another limitation is that it may not be effective in all types of experiments, and its effects may vary depending on the specific conditions of the experiment.

Future Directions

There are several future directions for research on TMPA. One area of interest is the potential use of TMPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of TMPA in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, there is interest in investigating the potential anti-cancer effects of TMPA and its potential use in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4,5,6-Trimethylpyridin-2-amine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TMPA, including its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in these areas of research.

Synthesis Methods

TMPA can be synthesized by reacting 2-picoline with formaldehyde and hydrogen gas in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form TMPA. This method of synthesis has been used in several studies and has been found to be effective in producing high-quality TMPA.

properties

CAS RN

142908-13-2

Product Name

4,5,6-Trimethylpyridin-2-amine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10)

InChI Key

HJKIKWIKFLGJSV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C)C)N

Canonical SMILES

CC1=CC(=NC(=C1C)C)N

synonyms

2-Pyridinamine,4,5,6-trimethyl-(9CI)

Origin of Product

United States

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